molecular formula C4H4BrF3N2S B7955580 2-Amino-4-trifluoromethylthiazole hydrobromide

2-Amino-4-trifluoromethylthiazole hydrobromide

Cat. No.: B7955580
M. Wt: 249.05 g/mol
InChI Key: WLXUFLKGCHQEQR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Amino-4-trifluoromethylthiazole hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group of atoms.

Scientific Research Applications

2-Amino-4-trifluoromethylthiazole hydrobromide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-trifluoromethylthiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-4-trifluoromethylthiazole hydrobromide can be compared with other similar compounds, such as:

  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 4-Amino-6-bromo-2-(trifluoromethyl)-3-quinolinecarbonitrile
  • 3-Amino-3-(2,6-difluorophenyl)propanamide

These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific trifluoromethylthiazole structure, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S.BrH/c5-4(6,7)2-1-10-3(8)9-2;/h1H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXUFLKGCHQEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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